Cas no 26556-03-6 (1,3,3-Trichloropropene)

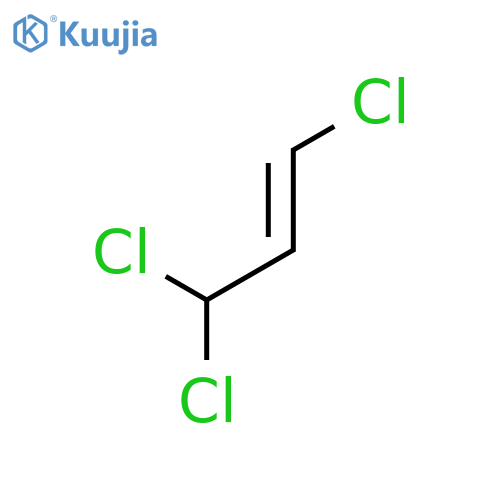

1,3,3-Trichloropropene structure

商品名:1,3,3-Trichloropropene

1,3,3-Trichloropropene 化学的及び物理的性質

名前と識別子

-

- 1-Propene,1,3,3-trichloro-

- (E)-1,3,3-trichloroprop-1-ene

- 26556-03-6

- 3-trichloropropene

- SCHEMBL1756137

- DTXSID9067225

- SCHEMBL426391

- 1-Propene, 1,3,3-trichloro-

- trans-1,3,3-Trichloro-1-propene

- 1,3,3-Trichloropropene

-

- インチ: InChI=1S/C3H3Cl3/c4-2-1-3(5)6/h1-3H/b2-1+

- InChIKey: KHMZDLNSWZGRDB-OWOJBTEDSA-N

- ほほえんだ: Cl/C=C/C(Cl)Cl

計算された属性

- せいみつぶんしりょう: 143.93019

- どういたいしつりょう: 143.930033

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 0

- 重原子数: 6

- 回転可能化学結合数: 1

- 複雑さ: 48

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.369

- ふってん: 148.9°Cat760mmHg

- フラッシュポイント: 67.3°C

- 屈折率: 1.486

- PSA: 0

1,3,3-Trichloropropene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | T773565-500mg |

1,3,3-Trichloropropene |

26556-03-6 | 500mg |

$856.00 | 2023-05-17 | ||

| TRC | T773565-250mg |

1,3,3-Trichloropropene |

26556-03-6 | 250mg |

$460.00 | 2023-05-17 | ||

| TRC | T773565-1g |

1,3,3-Trichloropropene |

26556-03-6 | 1g |

$ 1800.00 | 2023-09-05 | ||

| TRC | T773565-100mg |

1,3,3-Trichloropropene |

26556-03-6 | 100mg |

$207.00 | 2023-05-17 | ||

| TRC | T773565-1000mg |

1,3,3-Trichloropropene |

26556-03-6 | 1g |

$1642.00 | 2023-05-17 |

1,3,3-Trichloropropene 関連文献

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Vinodh Rajendra,Yang Chen,Michael A. Brook Polym. Chem., 2010,1, 312-320

-

4. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

26556-03-6 (1,3,3-Trichloropropene) 関連製品

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 2411246-29-0(N-[6-(5-Bromofuran-2-yl)pyrimidin-4-yl]-2-chloroacetamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)

- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬